molecular formula C6H5BrClN B1342937 2-Bromo-6-(chloromethyl)pyridine CAS No. 727356-19-6

2-Bromo-6-(chloromethyl)pyridine

Cat. No.: B1342937
CAS No.: 727356-19-6
M. Wt: 206.47 g/mol
InChI Key: BYQJMBHZLIDFBY-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for 2-Bromo-6-(chloromethyl)pyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2,6-Dibromopyridine: One common method involves the use of 2,6-dibromopyridine as a starting material. The bromine at the 6-position is substituted with a chloromethyl group using reagents like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride.

    From 2-Bromo-6-hydroxymethylpyridine: Another approach involves the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-(chloromethyl)pyridine using thionyl chloride.

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The choice of method depends on factors such as cost, availability of starting materials, and safety considerations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity in organic synthesis. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules .

Properties

IUPAC Name

2-bromo-6-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQJMBHZLIDFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617083
Record name 2-Bromo-6-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727356-19-6
Record name 2-Bromo-6-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Butyllithium (10 mL, 25.32 mmol, 2.5 M solution in hexanes) was added dropwise over a period of 20 min at −78° C. to a degassed solution of 2,5-dibromopyridine (5.0 g, 21.1 mmol) in toluene (250 mL), and the solution was then stirred for 2 h at −78° C. DMF (2.1 mL, 27.43 mmol) was then added dropwise, and the reaction was left at −78° C. for 1 h. MeOH (20 mL) and NaBH (1.60 g, 42.2 mmol) were then added at −78° C., and the reaction mixture was allowed to slowly reach room temperature and stirring was continued for 16 h. Saturated aqueous NH4Cl (100 mL) was added at −10° C. and stirring was continued for 30 min. The two layers were separated. The toluene layer was concentrated and dried in vacuo to give 6-bromo-2-pyridinyl)methanol (3.74 g, 94%) as a light yellow oil. A solution of this oil (3.74 g, 19.8 mmol) in CHCl3 (250 mL) was treated with SOCl2 (25 mL) at 0° C., then the reaction mixture was refluxed for 1 h, poured into ice-water, and extracted into iPr2O. The combined organic layers were washed with brine, dried (MgSO4) and concentrated to dryness, to give the title compound as a yellow oil (3.42 g, 83%). APCI MS m/z 205.9, 207.9 (M+H). 1H NMR (400 MHz, CDCl3) δ 7.59 (t, J=7.7 Hz, 1H), 7.47 (d, J=7.4 Hz, 1H), 7.44 (d, J=7.9 Hz, 1H), 4.63 (s, 2H).
[Compound]
Name
NaBH
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
3.74 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
83%

Synthesis routes and methods II

Procedure details

2-Bromo-6-hydroxymethylpyridine (5.00 g, 25.5 mmol) was dissolved in chloroform (30 ml) and thionyl chloride (2.8 ml, 38.3 mmol) was added, and the mixture was stirred at room temperature for 3 hours. After the reaction solution was concentrated, a saturated aqueous sodium bicarbonate was added to the residue and the precipitates were collected by filtration. After washing with water, the precipitates were dried in vacuo to give the title compound (5.20 g, 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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